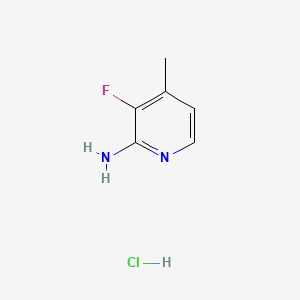
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both oxetane and isoxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxetane and isoxazole rings through multi-step organic reactions. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the use of solvents like DMSO (Dimethyl sulfoxide) under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for halogenation or NH₃ (Ammonia) for amination.
Major Products
Oxidation: Formation of 3-oxetanone derivatives.
Reduction: Formation of 3-hydroxyalkyl derivatives.
Substitution: Formation of 3-halogenated or 3-aminated oxetane derivatives.
Aplicaciones Científicas De Investigación
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyoxetane: Shares the oxetane ring but lacks the isoxazole moiety.
Isoxazole-3-carboxylic acid: Contains the isoxazole ring but lacks the oxetane moiety.
4,5-Dihydro-1,2-oxazole derivatives: Similar in structure but may have different substituents on the oxazole ring.
Uniqueness
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of both oxetane and isoxazole rings in a single molecule. This dual functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H9NO5 |
|---|---|
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
5-(3-hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-6(10)4-1-5(13-8-4)7(11)2-12-3-7/h5,11H,1-3H2,(H,9,10) |
Clave InChI |
GHFXUXIJPDWHOA-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C(=O)O)C2(COC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


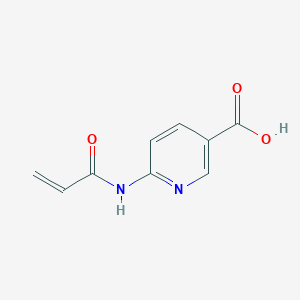
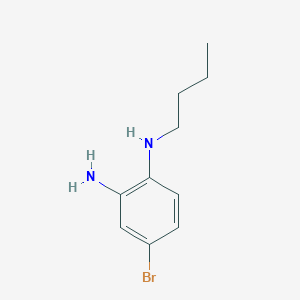
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
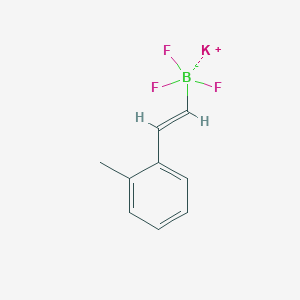
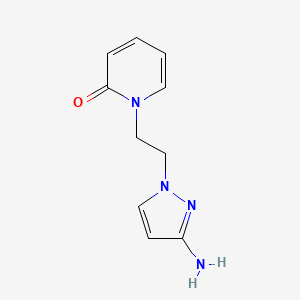
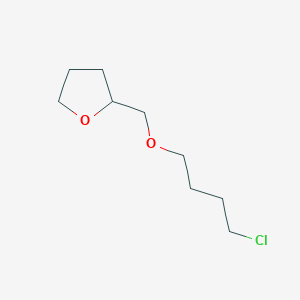

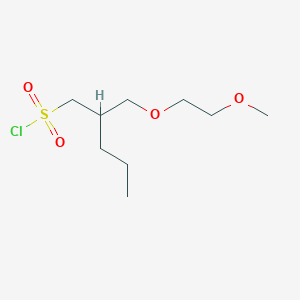

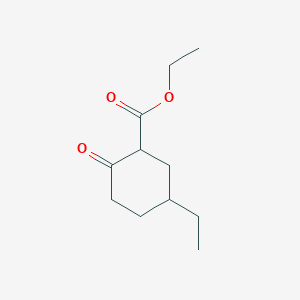
![(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)

